molecular formula C17H13NO2S B11513828 2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one

2-(2-Oxo-2-p-tolyl-ethylidene)-4H-benzo[1,4]thiazin-3-one

Cat. No.: B11513828
M. Wt: 295.4 g/mol
InChI Key: RMKPITNNXIMAJW-MHWRWJLKSA-N
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Description

(2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a complex organic compound with a unique structure that includes a benzothiazine ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves the condensation of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, as well as stringent control of reaction parameters, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the benzothiazine ring to a dihydrobenzothiazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrobenzothiazines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C17H13NO2S/c1-11-6-8-12(9-7-11)14(19)10-16-17(20)18-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,20)/b16-10+

InChI Key

RMKPITNNXIMAJW-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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